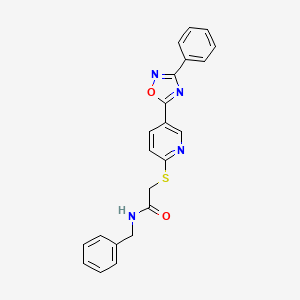

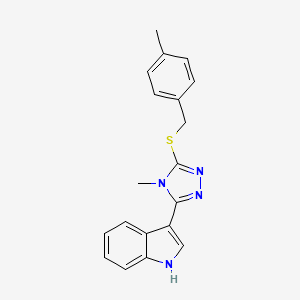

1-allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

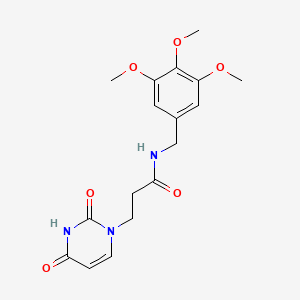

1-allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.429. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The compound's structure is related to that of various quinoline derivatives, which have been extensively studied for their antimicrobial properties. Quinoline derivatives, such as those synthesized in the study by Desai, Dodiya, and Shihora (2011), demonstrate significant in vitro antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural elucidation of these compounds through IR, 1H NMR, 13C NMR, and Mass spectra underpins the potential of quinoline carboxamide derivatives in antimicrobial research (Desai, Dodiya, & Shihora, 2011).

Catalytic Applications in Organic Synthesis

Luo et al. (2019) described the use of a palladium-catalyzed stereospecific alkylation of allylamines with primary and secondary alkyl iodides, where isoquinoline-1-carboxamide (IQA) serves as a directing group. This process showcases the compound's relevance in synthesizing multisubstituted olefin products in cis configuration, which are valuable in various synthetic organic chemistry applications. The study's focus on mechanistic insights, especially the rate-determining step of alkenyl C–H bond activation, highlights the compound's potential in facilitating complex organic synthesis (Luo et al., 2019).

Synthesis of Asymmetric and Fluorescent Agents

The synthesis of asymmetric agents, such as alpha-hydroxycarboxylic acid derivatives, involves the use of allyl systems as substrates for catalytic asymmetric allylic alkylation, demonstrating the structural versatility and synthetic utility of allyl-containing compounds. Trost, Dogra, and Franzini (2004) illustrated this through the synthesis of 5H-alkyl-2-phenyl-oxazol-4-ones, highlighting the compound's potential in the development of new asymmetric synthesis methodologies. Additionally, the fluorescent properties of these compounds were evaluated, suggesting their application in creating novel fluorescence agents (Trost, Dogra, & Franzini, 2004).

Antimicrobial Additives for Jet Fuel

The study by Magerramov et al. (2008) on aminomethylated derivatives of allylphenols as antimicrobial additives for jet fuel TS-1 revealed that these compounds exhibit superior performance compared to the well-known antibacterial additive 8-hydroxyquinoline. This research underscores the potential of allyl-containing compounds in industrial applications, particularly as effective antimicrobial additives for fuels, showcasing their broad utility beyond pharmaceutical applications (Magerramov et al., 2008).

Eigenschaften

IUPAC Name |

4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1-prop-2-enylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-4-13-24-18-8-6-5-7-17(18)20(25)19(22(24)27)21(26)23-16-11-9-15(10-12-16)14(2)3/h4-12,14,25H,1,13H2,2-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCFDPOXWKBQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)

![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)

![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)